6-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Addition of the Methylphenyl Group: The methylphenyl group can be added through a Friedel-Crafts alkylation reaction.
Formation of the Hexanol Chain: The hexanol chain can be synthesized through a Grignard reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups allow the compound to bind to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. This enables the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)thiophene
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
6-[(2Z)-2-[(4-Fluorophenyl)imino]-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]hexan-1-ol is unique due to its combination of a thiazole ring with both fluorophenyl and methylphenyl groups. This structural arrangement provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H25FN2OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]hexan-1-ol |
InChI |
InChI=1S/C22H25FN2OS/c1-17-6-8-18(9-7-17)21-16-27-22(24-20-12-10-19(23)11-13-20)25(21)14-4-2-3-5-15-26/h6-13,16,26H,2-5,14-15H2,1H3 |
InChI Key |
BRIIJFWNMKKOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.